molecular formula C12H15N B13086178 Spiro[bicyclo[4.2.0]octane-7,3'-piperidine]-1,3,5-triene

Spiro[bicyclo[4.2.0]octane-7,3'-piperidine]-1,3,5-triene

Cat. No.: B13086178
M. Wt: 173.25 g/mol
InChI Key: SNTXKXAGKRGUSQ-UHFFFAOYSA-N
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Description

Spiro[bicyclo[4.2.0]octane-7,3’-piperidine]-1,3,5-triene is a complex organic compound characterized by its unique spiro structure, which consists of two or more rings connected by a single common carbon atom. This compound exhibits significant rigidity and chirality due to its spiro configuration, making it an interesting subject for various scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Spiro[bicyclo[4.2.0]octane-7,3’-piperidine]-1,3,5-triene typically involves multiple steps, including the formation of the spiro center and the construction of the bicyclic and piperidine rings. One common method involves the use of carbenoid reactions, such as the Doering-Moore-Skatebol reaction, which introduces the spiro center through the addition of dichlorocarbene to a suitable precursor . The reaction conditions often require low temperatures and the presence of trapping reagents like methyl lithium and 1,3-diphenylisobenzofuran .

Industrial Production Methods

Industrial production of Spiro[bicyclo[4.2.0]octane-7,3’-piperidine]-1,3,5-triene may involve scalable synthetic routes that ensure high yield and purity. Techniques such as column chromatography and liquid-liquid extraction are frequently employed to isolate and purify the compound . The use of automated synthesis and purification systems can further enhance the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions

Spiro[bicyclo[4.2.0]octane-7,3’-piperidine]-1,3,5-triene undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions are common, where nucleophiles like halides or amines replace specific functional groups on the compound.

Common Reagents and Conditions

The reactions mentioned above often require specific reagents and conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of Spiro[bicyclo[42

Scientific Research Applications

Spiro[bicyclo[4.2.0]octane-7,3’-piperidine]-1,3,5-triene has a wide range of scientific research applications:

Mechanism of Action

The mechanism by which Spiro[bicyclo[4.2.0]octane-7,3’-piperidine]-1,3,5-triene exerts its effects involves its interaction with specific molecular targets and pathways. The spiro structure allows for unique binding interactions with enzymes and receptors, potentially modulating their activity. The compound’s rigidity and chirality also play a role in its biological activity, influencing how it interacts with various biomolecules .

Comparison with Similar Compounds

Similar Compounds

  • Spiro[bicyclo[4.2.0]octane-7,3’-chromane]-1,3,5-triene
  • Spiro[bicyclo[4.2.0]octa-2,3-diene-7,2’-[1,3]dioxolane]
  • Spiro-fused bicyclo[3,2,2] octatriene-cored triptycene

Uniqueness

Spiro[bicyclo[4.2.0]octane-7,3’-piperidine]-1,3,5-triene stands out due to its unique combination of bicyclic and piperidine rings, which imparts distinct chemical and biological properties. Its spiro center contributes to its rigidity and chirality, making it a valuable compound for various scientific applications .

Properties

Molecular Formula

C12H15N

Molecular Weight

173.25 g/mol

IUPAC Name

spiro[bicyclo[4.2.0]octa-1,3,5-triene-7,3'-piperidine]

InChI

InChI=1S/C12H15N/c1-2-5-11-10(4-1)8-12(11)6-3-7-13-9-12/h1-2,4-5,13H,3,6-9H2

InChI Key

SNTXKXAGKRGUSQ-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CC3=CC=CC=C32)CNC1

Origin of Product

United States

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